molecular formula C8H7BrO4 B15330412 Ethyl 3-bromo-2-oxo-2H-pyran-5-carboxylate

Ethyl 3-bromo-2-oxo-2H-pyran-5-carboxylate

Cat. No.: B15330412
M. Wt: 247.04 g/mol
InChI Key: DVRYOXHXUJTJJH-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-2-oxo-2H-pyran-5-carboxylate is a chemical compound with the molecular formula C8H7BrO4 It is a derivative of pyran, a six-membered heterocyclic compound containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-bromo-2-oxo-2H-pyran-5-carboxylate can be synthesized through several methods. One common approach involves the bromination of ethyl 2-oxo-2H-pyran-5-carboxylate using bromine in the presence of a suitable solvent such as acetic acid. The reaction typically proceeds at room temperature and yields the desired product after purification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems for bromination and subsequent purification steps can enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-2-oxo-2H-pyran-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-bromo-2-oxo-2H-pyran-5-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-bromo-2-oxo-2H-pyran-5-carboxylate involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the pyran ring can undergo nucleophilic attack. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the ethyl ester group.

Properties

IUPAC Name

ethyl 5-bromo-6-oxopyran-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO4/c1-2-12-7(10)5-3-6(9)8(11)13-4-5/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVRYOXHXUJTJJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=COC(=O)C(=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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